Dechlorane 604 Component A

Description

Contextualization within Dechlorane-Related Compounds (DRCs) and Halogenated Flame Retardants

Dechlorane 604 Component A belongs to a group of chemicals known as Dechlorane-Related Compounds (DRCs). unibo.itnih.gov These are halogenated flame retardants, a broad class of substances added to materials like plastics, textiles, and electronics to inhibit the spread of fire. unibo.itnih.govdioxin20xx.org Structurally, DRCs are polychlorinated compounds, and like many halogenated flame retardants, they exhibit properties of persistence in the environment. unibo.itnih.govdioxin20xx.org

Dechlorane 604 is specifically a hexachlorocyclopentadiene-tetrabromostyrene adduct. biosynth.com It is often analyzed alongside other DRCs such as Dechlorane Plus (DP), Dechlorane 602 (Dec 602), and Dechlorane 603 (Dec 603), as they share a common origin and are frequently detected together in environmental samples. acs.orgresearchgate.netnih.govnih.govcanada.ca The study of this compound is therefore intrinsically linked to the broader investigation of DRCs and their collective environmental footprint.

Historical Development and Substitution Rationale for Mirex

The development of Dechlorane 604 and other DRCs is directly tied to the history of another organochlorine compound, Mirex. unibo.itdioxin20xx.org Mirex, also known by the trade name Dechlorane, was used extensively as both a pesticide and a flame retardant from the 1960s into the 1970s. unibo.itnih.govdioxin20xx.org However, due to its significant toxicity, environmental persistence, and high potential for bioaccumulation, Mirex was banned in the United States in 1978. unibo.itnih.gov

This prohibition created a need for alternative flame retardants with similar efficacy. In response, the former Hooker Chemicals and Plastics Corp., now OxyChem, developed and patented a series of related compounds to replace Mirex in its non-pesticidal applications. unibo.itnih.gov This series included Dechlorane Plus, Dechlorane 602, Dechlorane 603, and Dechlorane 604. unibo.itnih.govdioxin20xx.org These compounds were intended to serve the same fire-retardant function as Mirex, particularly in materials such as plastics, rubber, and paints. dioxin20xx.org

Global Environmental Significance as an Emerging Contaminant

Despite a long history of production, Dechlorane 604 and its relatives were not widely recognized as environmental contaminants until the mid-2000s. researchgate.netnih.gov Subsequent research has established them as emerging contaminants of global concern. acs.orgresearchgate.net DRCs, including Dechlorane 604, exhibit properties characteristic of persistent organic pollutants (POPs): they are resistant to degradation, highly lipophilic (meaning they accumulate in fatty tissues), and have the potential to bioaccumulate and biomagnify in food webs. unibo.itnih.govresearchgate.net

Dechlorane 604 has been detected in various environmental matrices across the globe. unibo.itacs.orgresearchgate.netnih.gov Its presence has been confirmed in sediments and fish, indicating its distribution through aquatic ecosystems. acs.orgnih.gov For instance, research in the Laurentian Great Lakes found Dechlorane 604 in surface sediments and fish, with manufacturing facilities along the Niagara River identified as a significant historical source. acs.orgnih.gov The detection of these compounds in remote regions further suggests their capacity for long-range atmospheric transport. nih.govresearchgate.net This widespread distribution underscores the global nature of the contamination.

Scope and Objectives of Academic Inquiry on this compound

Academic research on this compound focuses on several key areas to understand its environmental implications. A primary objective is the development of analytical methods to accurately identify and quantify its presence in complex environmental samples. biosynth.comresearchgate.net Studies often aim to determine the concentration and spatial distribution of Dechlorane 604 in various environmental compartments, including air, water, soil, sediment, and biota. acs.orgnih.govfrontiersin.org

A significant portion of the research investigates the environmental fate of Dechlorane 604. This includes studying its temporal trends to understand historical contamination patterns, with sediment core analyses revealing peaks in deposition in the early 1980s in some regions. acs.orgnih.gov Researchers also assess its bioaccumulation potential in aquatic and terrestrial organisms to understand how it moves through food webs. researchgate.netnih.govacs.org Furthermore, inquiry extends to its degradation, with studies showing that Dechlorane 604 can undergo photodebromination, leading to the formation of various analogues that may also be of environmental concern. nih.govacs.org The overarching goal of this academic inquiry is to build a comprehensive picture of the compound's lifecycle and impact on the environment.

Research Findings on Dechlorane 604

The following tables present data from various environmental studies on Dechlorane 604 and related compounds.

Table 1: Concentrations of Dechlorane 604 in Great Lakes Environmental Samples This interactive table summarizes the concentrations of Dechlorane 604 found in sediment and fish from the Laurentian Great Lakes as reported in a 2010 study.

| Sample Type | Location | Concentration (ng/g) | Reference |

| Surface Sediment | Lake Ontario | 4.0 (dry weight) | acs.orgnih.gov |

| Lake Trout | Lake Ontario | 1.2 (lipid weight) | acs.orgnih.gov |

| Whitefish | Lake Ontario | 1.2 (lipid weight) | acs.orgnih.gov |

Table 2: Detection of Dechlorane-Related Compounds in Global Food Samples This interactive table highlights findings from a 2021 review on DRCs in food, showing where Dechlorane 604 has been quantified.

| Food Category | Location | Concentration (pg g⁻¹ lw) | Reference |

| Freshwater Fish | Italy | 2.07 × 10³ | mdpi.com |

| Mussels | Denmark | 0.288 × 10³ | mdpi.com |

| Boxed Sushi (Seafood) | Japan | ND (<1) - 2 | jst.go.jp |

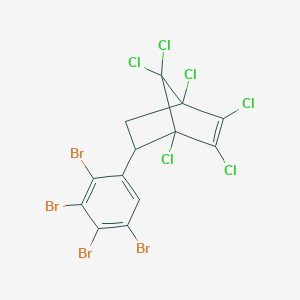

Structure

3D Structure

Properties

IUPAC Name |

1,2,3,4,7,7-hexachloro-5-(2,3,4,5-tetrabromophenyl)bicyclo[2.2.1]hept-2-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H4Br4Cl6/c14-5-1-3(6(15)8(17)7(5)16)4-2-11(20)9(18)10(19)12(4,21)13(11,22)23/h1,4H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHYHWKJTYWPNCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2(C(=C(C1(C2(Cl)Cl)Cl)Cl)Cl)Cl)C3=CC(=C(C(=C3Br)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H4Br4Cl6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801143677 | |

| Record name | 1,2,3,4,7,7-Hexachloro-5-(2,3,4,5-tetrabromophenyl)bicyclo[2.2.1]hept-2-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801143677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

692.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59926-81-7, 34571-16-9 | |

| Record name | 1,2,3,4,7,7-Hexachloro-5-(2,3,4,5-tetrabromophenyl)bicyclo[2.2.1]hept-2-ene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59926-81-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | AI 3-27881 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034571169 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bicyclo[2.2.1]hept-2-ene, 1,2,3,4,7,7-hexachloro-5-(tetrabromophenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2,3,4,7,7-Hexachloro-5-(2,3,4,5-tetrabromophenyl)bicyclo[2.2.1]hept-2-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801143677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4,7,7-hexachloro-5-(tetrabromophenyl)bicyclo[2.2.1]hept-2-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.346 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Environmental Occurrence and Spatial Temporal Distribution

Detection in Abiotic Environmental Matrices

Studies have investigated the presence of Dechlorane 604 Component A in various non-living environmental media, including the atmosphere and aquatic systems. As a member of the dechlorane family of flame retardants, it is often analyzed alongside other related compounds such as Dechlorane Plus. researchgate.net

Atmospheric Compartments

The atmosphere is a key medium for the transport of persistent organic pollutants. Research into the atmospheric presence of this compound has focused on its ambient concentrations and the potential for long-range transport.

Specific data on the ambient air concentrations of this compound are not widely available in the reviewed literature. While studies have detected various flame retardants in indoor and outdoor air, detailed quantitative profiles for this specific compound are limited. diva-portal.orgslu.se For instance, a review of alternative flame retardants noted the presence of other compounds in the outdoor air of Nordic countries, but did not provide specific concentration data for this compound. diva-portal.org

The potential for long-range atmospheric transport of this compound is a significant concern for its global distribution. Like other persistent organic pollutants, it is believed to be capable of traveling long distances from its sources. uic.edu Some alternative flame retardants have been detected in remote locations such as the Arctic, indicating their capacity for long-range atmospheric transport. wa.gov However, specific studies detailing the spatial patterns and atmospheric transport pathways of this compound are not extensively documented in the available research.

Aquatic Systems

The presence of this compound has been investigated in both freshwater and marine environments, primarily through the analysis of water and sediment samples.

Investigations into the occurrence of this compound in freshwater systems have yielded limited positive detections. A notable study in Washington State, USA, analyzed for Dechlorane analogs, including Component A, in the sediment of ten lakes. The results indicated that these compounds were largely undetected. wa.gov It is important to note that the analytical reporting limits in this study may have been too high to capture environmentally relevant concentrations. wa.gov

Table 1: Detection of Dechlorane Analogs in Washington State Lake Sediments

| Lake | Dechlorane Analogs Detected |

| Washington | Not Detected |

| Whatcom | Not Detected |

| Ozette | Not Detected |

| Spokane | Not Detected |

| Meridian | Not Detected |

| Stevens | Not Detected |

| Spanaway | Not Detected |

| Sawyer | Not Detected |

| Goodwin | Not Detected |

| Mayfield | Not Detected |

Source: Data derived from a 2017-2018 study on flame retardants in ten Washington State lakes. wa.gov

Information regarding the concentration of this compound in the marine environment is sparse. While a broad review of flame retardant substances mentions the detection of various compounds in marine water at very low concentrations (less than 0.02 ng/L), specific data for this compound is not provided. slu.se Further research is needed to establish a clear understanding of its presence and concentration levels in marine ecosystems.

Terrestrial Systems

Occurrence in Biota

This compound has been detected in a variety of organisms, indicating its potential for bioaccumulation.

The occurrence of this compound in aquatic organisms appears to be linked to proximity to industrial sources. In a study of the Great Lakes, Dechlorane 604 was found in trout from Lake Ontario. frontiersin.org Further investigation in Lake Ontario identified not only Dechlorane 604 but also several of its analogues in lake trout and whitefish. acs.org Specifically, a tribromo-analogue of Dechlorane 604, known as Dechlorane 604 Component B, was found at concentrations of 10–60 nanograms per gram (ng/g) lipid weight, which was approximately 50–200 times greater than the concentrations of Dechlorane 604 itself. acs.org

In a broader study of top predator fish from the Great Lakes collected between 2004 and 2016, Dechlorane 604 Component B was frequently detected. openpolar.no However, in a study of coastal areas in Dalian, China, Dechlorane 604 was not found in any water, sediment, or oyster samples. pops.int Similarly, a study in Guiyu, China, did not detect Dechlorane 604 in fish samples from the e-waste recycling area. mzk.czwanfangdata.com.cnnih.gov

Table 2: Occurrence of this compound in Aquatic Biota

| Location | Species | Tissue/Matrix | Concentration | Reference |

|---|---|---|---|---|

| Lake Ontario, North America | Trout | - | Detected | frontiersin.org |

| Lake Ontario, North America | Lake Trout, Whitefish | Lipid | Dec 604 Component B: 10-60 ng/g lipid weight | acs.org |

| Great Lakes, North America | Top Predator Fish | - | Dec 604 Component B frequently detected | openpolar.no |

| Dalian Coast, China | Oyster | - | Not Detected | pops.int |

| Guiyu, China | Fish | - | Not Detected | mzk.czwanfangdata.com.cnnih.gov |

Information on the occurrence of this compound in terrestrial biota is limited but suggests its presence in higher trophic level organisms. A study analyzing peregrine falcon eggs from various regions in the U.S. and Canada constantly quantified Dechlorane 604, among other flame retardants. openpolar.no The sum of Dechlorane concentrations (including Dechlorane 604) in these eggs ranged from 22.1 to 1918.2 ng/g lipid weight. openpolar.no This finding is notable as Dechlorane 604 was not as frequently detected in organisms from the Great Lakes and San Francisco Bay, suggesting potential differences in bioaccumulation pathways or sources in terrestrial food webs. openpolar.no

Temporal Trends in Environmental Concentrations

Data on the temporal trends of this compound are not as extensive as for other related compounds. However, some studies provide insights. In the Great Lakes, a study of top predator fish from 2004 to 2016 revealed declining trends for the sum of Dechloranes in most of the lakes, with the exception of Lake Erie. openpolar.no The rate of decline ranged from -13.45% to -8.83% per year. openpolar.no This suggests a potential decrease in the input or availability of these compounds in these specific aquatic ecosystems over this period. More long-term monitoring is needed to establish definitive temporal trends for this compound specifically.

Comparative Analysis of Environmental Levels with Other Dechlorane Analogues (e.g., Dechlorane Plus, Dec 602, Dec 604 Component B)

The environmental presence of this compound, often referred to simply as Dechlorane 604 (Dec 604), is best understood when compared with its closely related analogues. These include the widely studied Dechlorane Plus (DP), Dechlorane 602 (Dec 602), and the notable Dechlorane 604 Component B (Dec 604 CB). acs.orgcanada.ca Data from various environmental matrices such as air, sediment, and biota reveal significant differences in the distribution, concentration, and bioaccumulation potential among these compounds. frontiersin.orgacs.org

Research Findings in Environmental Matrices

Atmospheric Distribution

Studies of background air across Europe have shown that syn- and anti-DP isomers are present across the continent, which supports their potential for long-range atmospheric transport. frontiersin.org In a comprehensive 2016 survey, anti-DP was detected at concentrations up to 12.3 pg/m³ and syn-DP up to 2.6 pg/m³. frontiersin.org In the same study, Dec 602 was the only other dechlorane-related compound (DRC) frequently detected, found in 27% of samples with concentrations up to 0.33 pg/m³. frontiersin.org Notably, Dec 604, along with Dec 601 and Dec 603, was not detected above the method detection limit (MDL) of 0.03 pg/m³, suggesting its presence in the European background atmosphere is minimal or nonexistent. frontiersin.org Other studies have also reported a higher detection frequency for Dec 602 compared to other DRCs, although Dec 604 was detected in the marine atmosphere from the East China Sea to the Arctic in one study. frontiersin.org

Table 1: Atmospheric Concentrations of Dechlorane Analogues in European Background Air (2016)

This table summarizes the detection status and maximum concentrations of this compound and its analogues in passive air samplers across Europe. The data highlights the prevalence of Dechlorane Plus and Dec 602 compared to the infrequent detection of Dec 604.

| Compound | Maximum Concentration (pg/m³) | Method Detection Limit (MDL) (pg/m³) | Detection Notes |

|---|---|---|---|

| syn-Dechlorane Plus | 2.6 | 0.11 | Detected across the European continent. frontiersin.org |

| anti-Dechlorane Plus | 12.3 | 0.30 | Detected across the European continent. frontiersin.org |

| Dechlorane 602 (Dec 602) | 0.33 | 0.01 | Found in 27% of samples. frontiersin.org |

| Dechlorane 604 (Component A) | <MDL | 0.03 | Not present or at very low concentrations. frontiersin.org |

Aquatic Environments: Sediment and Biota

The Great Lakes region, historically impacted by the manufacturing of dechlorane compounds, provides the most comprehensive data for comparing these analogues in sediment and biota. acs.orguliege.beresearchgate.net Temporal and spatial distribution studies in the Great Lakes basin indicate a shared potential emission source from a facility on the Niagara River. researchgate.net

In sediment cores from Lake Ontario, the relative concentration pattern observed was generally: Total DP > Mirex > Dec 602 and Dec 604 > Dec 603. pops.int However, this pattern changes dramatically in biota, revealing significant differences in bioaccumulation.

A pivotal finding is the disparity between Dec 604 and its analogue, Dec 604 Component B (Dec 604 CB). In Lake Ontario lake trout and whitefish, Dec 604 CB was found at concentrations of 10–60 ng/g lipid weight, which is approximately 50 to 200 times greater than the concentrations measured for the parent Dec 604 compound. acs.org This suggests a much greater bioaccumulation potential for Dec 604 CB. acs.orgresearchgate.net The biota-sediment accumulation factor (BSAF) for Dec 604 CB was calculated to be more than 300 times greater than that of Dec 604, further demonstrating its higher propensity to accumulate in aquatic organisms. ontario.ca

When comparing Dec 604 to other analogues, studies in Lake Ontario lake trout show that Dec 602 is also significantly more bioaccumulative. pops.int Concentrations of Dec 602 were reported to be 50 to 380 times greater than those of DP in lake trout, despite DP being more concentrated in sediment. pops.int The estimated BSAF for Dec 602 was found to be much greater than for DP in Lake Ontario. pops.int In top predator fish from the Great Lakes, Dec 602, Dec 603, and Dec 604 Component B were all frequently detected, whereas the parent Dec 604 was less prominent. acs.orgopenpolar.no

Table 2: Comparative Concentrations and Bioaccumulation of Dechlorane Analogues in Lake Ontario Biota

This table presents concentrations of this compound and its analogues found in Lake Ontario fish, illustrating the significant differences in their bioaccumulation potential. The data underscores the low accumulation of Dec 604 (Component A) relative to Dec 604 Component B and Dec 602.

| Compound | Concentration in Fish (ng/g lipid weight) | Relative Bioaccumulation Potential |

|---|---|---|

| Dechlorane Plus (DP) | Varies, but lower than Dec 602. | Has the lowest tendency to bioaccumulate among the compared analogues. ontario.ca |

| Dechlorane 602 (Dec 602) | As high as 34 ng/g lw. researchgate.net Concentrations can be 50-380 times greater than DP. pops.int | High bioaccumulation potential, significantly greater than DP. pops.int |

| Dechlorane 604 (Component A) | Low; concentrations are 50-200 times lower than Dec 604 CB. acs.org | Relatively low bioaccumulation potential compared to its analogues. ontario.ca |

| Dechlorane 604 Component B (Dec 604 CB) | 10 - 60 ng/g lw. acs.org | Very high bioaccumulation potential, much greater than Dec 604, Dec 602, and DP. acs.orgresearchgate.net |

Environmental Fate and Transport Dynamics

Persistence and Degradation Pathways

The persistence of a chemical compound is a key factor in its environmental risk profile. It is determined by its resistance to various degradation processes, including photodegradation, microbial breakdown, and other transformation pathways.

Photodegradation, the breakdown of compounds by light, is a significant environmental degradation pathway for many halogenated substances. Research indicates that Dechlorane 604 is susceptible to photodegradation, primarily through a debromination process. When exposed to UV light, Dec 604 can transform into Dechlorane 604 Component B (Dec 604 CB), a debrominated analogue diva-portal.org.

Some studies suggest that the photodegradation rate of Dec 604 is significantly faster than that of other related dechlorane compounds researchgate.net. However, specific kinetic data, such as reaction half-lives under various light conditions, are not well-documented in existing literature. The formation of transformation products like Dec 604 CB is environmentally significant, as these new compounds may have different properties and bioaccumulation potentials than the parent compound acs.org.

Table 1: Photodegradation Product of Dechlorane 604

| Parent Compound | Photodegradation Product | Transformation Process | Reference |

| Dechlorane 604 (Component A) | Dechlorane 604 Component B | Debromination | diva-portal.org |

Information regarding the biotransformation and microbial degradation of Dechlorane 604 is scarce diva-portal.orgarctic-council.org. Generally, highly chlorinated and structurally complex molecules like the dechloranes are resistant to microbial breakdown researchgate.net. Studies on the closely related compound, Dechlorane Plus, have shown minimal or no anaerobic degradation, suggesting a high potential for persistence in anaerobic environments like sediments nih.gov. While specific microbial degradation pathways for Dec 604 have not been identified, its structure suggests it is likely to be highly resistant to biotransformation.

There is a notable lack of specific data on the environmental half-life of Dechlorane 604 in key compartments such as water, soil, and sediment. However, the persistence of the broader class of dechlorane compounds has been established. For instance, the analogue compound Dechlorane Plus is highly persistent, with an estimated half-life in water of more than 24 years and a calculated half-life in suspended river sediments of approximately 17 years nih.govcanada.caacs.org. Given its structural similarity, Dechlorane 604 is also expected to be highly persistent in the environment canada.cacanada.ca.

Table 2: Environmental Half-Life of Analogue Compound Dechlorane Plus

| Environmental Compartment | Half-Life Estimate | Compound | Reference |

| Water | > 24 years | Dechlorane Plus | nih.gov |

| Suspended Sediment (Niagara River) | ~17 years | Dechlorane Plus | acs.org |

| Lake Ontario Trout Tissue | ~16 years | Dechlorane Plus | canada.ca |

Long-Range Environmental Transport Potential

Compounds that are persistent, semi-volatile, and hydrophobic have the potential for long-range environmental transport (LRET), allowing them to travel far from their sources and contaminate remote ecosystems. Dechlorane-related compounds, including Dechlorane Plus, are recognized for their LRET potential, as evidenced by their detection in remote regions such as the Arctic arctic-council.orgnih.gov.

Although Dechlorane 604 itself is not always detected in remote atmospheric monitoring studies, its physico-chemical properties are similar to other POPs known to undergo LRET arctic-council.orgcanada.ca. The combination of high persistence and potential for atmospheric transport suggests that Dechlorane 604 is a candidate for global distribution.

Inter-compartmental Exchange and Partitioning

The movement of a chemical between different environmental compartments, such as air, water, and soil, is governed by its partitioning behavior. This behavior is influenced by properties like water solubility, vapor pressure, and its octanol-water (Kow) and octanol-air (Koa) partitioning coefficients.

Sediment-Water Partitioning

The partitioning of Dechlorane 604 Component A between the water column and sediment is a critical process in its environmental distribution. Due to its chemical nature, this compound exhibits a strong affinity for particulate matter and organic carbon within aquatic systems, leading to its accumulation in sediments.

Research Findings:

Studies conducted in the Great Lakes region have consistently detected Dechlorane 604 in sediment samples, indicating its tendency to partition from water to sediment. nih.govresearchgate.net The high lipophilicity of Dechlorane-related compounds, characterized by a high octanol-water partition coefficient (log Kow), is a primary driver of this behavior. A high log Kow value suggests that the compound is more soluble in organic solvents and lipids than in water, and therefore readily sorbs to organic matter present in sediments. For the related compound Dechlorane Plus, the log Kow has been estimated to be as high as 11.6, signifying a very strong tendency to associate with organic phases. nih.gov

The following table summarizes the key factors that influence the sediment-water partitioning of hydrophobic compounds like this compound.

| Factor | Influence on Partitioning to Sediment | Rationale |

|---|---|---|

| Octanol-Water Partition Coefficient (Kow) | High | A high Kow indicates strong hydrophobicity and lipophilicity, leading to a high affinity for organic matter in sediment. |

| Sediment Organic Carbon Content | High | Higher organic carbon content in sediment provides more sorption sites for hydrophobic compounds. |

| Particle Size Distribution | Higher in fine-grained sediments | Smaller particles (clay and silt) have a larger surface area to volume ratio, providing more surface for adsorption. |

| Water Solubility | Low | Low solubility in water drives the compound to partition into the solid phase (sediment). |

Soil-Air Exchange

The exchange of this compound between soil and the atmosphere is another key process governing its environmental transport. This exchange is influenced by a combination of the compound's physicochemical properties and environmental conditions.

Research Findings:

The potential for a chemical to volatilize from soil to the atmosphere is largely determined by its vapor pressure and Henry's Law constant. For Dechlorane Plus, a related compound, the Henry's Law constant has been estimated, suggesting a potential for volatilization from moist soil surfaces. nih.gov However, the strong adsorption of these compounds to soil organic matter is expected to significantly reduce the rate of volatilization. nih.gov

The soil-air partition coefficient (KSA) is a measure of the equilibrium distribution of a chemical between soil and air. While experimental KSA values for this compound are not available, the principles governing the soil-air exchange of other persistent organic pollutants can be applied. Research on other compounds has shown that KSA is influenced by factors such as soil organic matter content, soil moisture, temperature, and the compound's octanol-air partition coefficient (KOA). dss.go.thresearchgate.net

Given the high molecular weight and low vapor pressure expected for this compound, its volatilization from soil is likely to be a slow process. However, over long periods, even slow volatilization can contribute to its long-range atmospheric transport. The detection of Dechlorane 604 in the atmosphere at various locations, including remote areas, supports the idea that soil-air exchange, followed by atmospheric transport, is a relevant environmental pathway. frontiersin.org

The following table outlines the primary factors that affect the soil-air exchange of persistent organic pollutants such as this compound.

| Factor | Influence on Volatilization from Soil | Rationale |

|---|---|---|

| Vapor Pressure | Low | Compounds with low vapor pressure have a lower tendency to transition from the solid or liquid phase to the gas phase. |

| Henry's Law Constant | Moderate | Indicates the partitioning between air and water. A higher value suggests a greater tendency to move from water to air, which can influence volatilization from moist soil. |

| Soil Organic Matter Content | Decreases volatilization | High organic matter content leads to stronger sorption to soil particles, reducing the amount of the compound available for volatilization. |

| Temperature | Increases volatilization | Higher temperatures increase the vapor pressure of the compound and can lead to higher rates of volatilization. |

| Soil Moisture | Complex; can enhance or retard | Moisture can displace the compound from binding sites, potentially increasing volatilization. However, it can also reduce diffusion through air-filled pores. |

Bioaccumulation, Biomagnification, and Trophic Transfer

Bioaccumulation Potential in Aquatic Organisms

Studies have shown that Dechlorane 604 and its analogues are present in aquatic ecosystems, leading to their uptake and accumulation by aquatic organisms. researchgate.netcanada.ca

Dechlorane 604 has been detected in several fish species, particularly in the Great Lakes region of North America. Research indicates that an analogue, Dechlorane 604 Component B (Dec604 CB), is often found at concentrations significantly higher than Dechlorane 604 itself, suggesting it has a greater bioaccumulation potential. researchgate.netresearchgate.net

In a study of Lake Ontario sediment and fish, Dec604 CB was found in lake trout and whitefish at concentrations of 10–60 ng/g lipid weight, which was approximately 50–200 times greater than the concentrations of Dechlorane 604. researchgate.netresearchgate.net This suggests that either Dec604 CB is more bioavailable or it is more readily accumulated and retained in fish tissues compared to Dechlorane 604. Further research in the Great Lakes basin detected Dechlorane 604 in over 73% of fish samples, with concentrations being notably higher in Lake Ontario lake trout compared to fish from the other four Great Lakes. nih.gov

| Compound | Fish Species | Location | Concentration (ng/g lipid weight) | Reference |

|---|---|---|---|---|

| Dechlorane 604 | Lake Trout | Lake Ontario | Up to 1.2 | acs.org |

| Dechlorane 604 | Whitefish | Lake Ontario | Not specified | researchgate.net |

| Dechlorane 604 Component B | Lake Trout | Lake Ontario | 10 - 60 | researchgate.netresearchgate.net |

| Dechlorane 604 Component B | Whitefish | Lake Ontario | 10 - 60 | researchgate.netresearchgate.net |

Data on the accumulation of Dechlorane 604 in aquatic invertebrates is limited. However, its presence in the broader aquatic environment suggests a potential for uptake by these organisms, which form a crucial part of the aquatic food web. One study investigating dechloranes in the coastal environment of northern China did not detect Dechlorane 604 in any of the water, sediment, or oyster samples analyzed. researchgate.net This suggests that in certain regions, the concentration of Dechlorane 604 may be below detection limits in invertebrates.

Bioaccumulation Potential in Terrestrial Organisms

The bioaccumulation of Dechlorane 604 in terrestrial ecosystems is not as well-documented as in aquatic environments.

Information regarding the accumulation of Dechlorane 604 in avian and mammalian species is scarce. A study analyzing the eggs of 14 different bird species from southwestern Spain did not detect Dechlorane 604 in any of the samples. csic.es Similarly, a study on sparrowhawk eggs in Norway did not detect Dechlorane 604. researchgate.net

While some studies have reported the presence of other dechlorane-related compounds in terrestrial wildlife, specific data for Dechlorane 604 remains limited. researchgate.netnih.gov For instance, a study on marine mammals from Norway detected other dechloranes but did not report findings for Dechlorane 604. nih.gov

Trophic Magnification Factors Across Food Webs

Trophic magnification factors (TMFs) are used to describe the potential of a chemical to biomagnify through a food web. A study of the marine food web in Dalian Bay, Northeast China, investigated the trophic transfer of several dechlorane compounds. The results indicated that for Dechlorane 604, no significant relationship was found between its lipid-normalized concentrations and the trophic levels of the organisms. researchgate.net This suggests that Dechlorane 604 does not undergo trophic magnification or dilution in that specific marine food web. researchgate.net The study authors hypothesized that the extremely high lipophilicity (log Kow) of Dechlorane 604 might lead to a dramatic decrease in its magnification potential. researchgate.net

Information on the trophic magnification of Dechlorane 604 in terrestrial food webs is not available in the reviewed scientific literature.

Isomer-Specific Bioaccumulation Patterns

While the isomer-specific behavior of the related compound Dechlorane Plus (DP) is well-documented, research focusing specifically on isomers of Dechlorane 604 Component A (Dec 604) is less extensive. However, studies on its analogues have revealed isomer-specific accumulation patterns in aquatic biota.

Research conducted in Lake Ontario identified three different isomers of tribromo-Dec604 (Br₃Dec604) in fish samples. acs.org Among these, the isomer known as Dechlorane 604 Component B (Dec 604 CB) was found to be dominant. The peak areas of the other two detected isomers, Br₃Dec604-II and -III, constituted less than 1% of the Dec 604 CB concentration in the samples, indicating a strong preferential accumulation of the Dec 604 CB isomer in fish. acs.org

Comparative Bioaccumulation Potentials of this compound and its Analogues

Scientific evidence demonstrates a significant difference in the bioaccumulation potential between this compound (Dec 604) and its key analogue, Dechlorane 604 Component B (Dec 604 CB). Studies have consistently shown that Dec 604 CB has a substantially greater propensity for bioaccumulation in aquatic ecosystems. acs.orgresearchgate.net

A key study in Lake Ontario provided striking evidence of this disparity. Concentrations of Dec 604 CB in lake trout and whitefish were measured at 10–60 ng/g lipid weight, which is approximately 50 to 200 times greater than the concentrations of Dec 604 found in the same fish. acs.orgacs.org This highlights a much more efficient uptake and retention of the Dec 604 CB analogue in these species compared to the parent compound.

The bioaccumulation potential can be quantified using the Biota-Sediment Accumulation Factor (BSAF), which relates the concentration of a chemical in an organism to its concentration in the surrounding sediment. dren.mil Comparative analysis using BSAFs has confirmed the higher bioaccumulation potential of Dec 604 CB. Research has shown that Dec 604 CB and other lesser halogenated analogues of Dec 604 exhibit greater BSAF values than Dec 604, as well as other related compounds like Dechlorane 602 and Dechlorane Plus, indicating a higher potential for accumulation from sediment into the food web. acs.orgacs.orgresearchgate.net

The table below summarizes the comparative bioaccumulation findings for this compound and its analogue, Component B, in Lake Ontario fish.

| Compound | Common Abbreviation | Observed Concentration in Lake Ontario Fish (ng/g lipid weight) | Bioaccumulation Potential Compared to Dec 604 |

|---|---|---|---|

| This compound | Dec 604 | Approx. 50-200 times lower than Dec 604 CB acs.orgacs.org | Baseline |

| Dechlorane 604 Component B | Dec 604 CB | 10 - 60 acs.org | Significantly Higher researchgate.net |

Human Exposure Assessment and Biomonitoring

Identification of Key Exposure Pathways

Human exposure to DRCs, including Dechlorane 604, can occur through various routes, primarily linked to their presence in consumer products and subsequent environmental contamination. service.gov.uk

Dietary intake is considered a significant pathway for human exposure to many persistent organic pollutants, and DRCs are no exception. nih.govnih.gov Although dietary exposure studies focusing specifically on Dechlorane 604 are scarce, research on the general class of Dechloranes indicates their presence in various foodstuffs. url.edunih.gov

| Compound | Detection in Food Samples (15 samples tested) | Reference |

|---|---|---|

| Dechlorane 604 | Not Detected | fera.co.uk |

| Mirex | Detected in 87% of samples | fera.co.uk |

| syn-Dechlorane Plus | Detected in 87% of samples | fera.co.uk |

| anti-Dechlorane Plus | Detected in 80% of samples | fera.co.uk |

| Dechlorane 602 | Detected in 60% of samples | fera.co.uk |

| Dechlorane 603 | Detected in 10% of samples | fera.co.uk |

Inhalation of ambient and indoor air, as well as the ingestion or inhalation of contaminated dust, represents another primary exposure pathway for flame retardants. service.gov.uk These compounds can be released from consumer products into the indoor environment, accumulating in dust.

Studies investigating Dechlorane 604 in the atmosphere have found it to be either non-detectable or present at very low concentrations. A comprehensive study of European background air reported that Dechlorane 604 was not present or only present at low concentrations, with a method detection limit of 6.7 pg/sample, equivalent to 0.03 pg/m³. uit.nofrontiersin.org Similarly, research conducted near a known Dechlorane Plus manufacturing facility in the United States found that Dechlorane 604 was below the detection limit in all air, soil, and sediment samples. acs.orgresearchgate.net This suggests that, unlike Dechlorane Plus, Dechlorane 604 is not widely distributed in the atmosphere in measurable quantities, even near potential sources. frontiersin.orgacs.org

Biomonitoring Studies in Human Populations

Biomonitoring involves measuring a chemical or its metabolites in human specimens like blood, serum, or breast milk to assess the extent of human exposure.

Human serum is a common matrix for biomonitoring persistent and bioaccumulative chemicals. Several studies have analyzed human serum for a range of Dechlorane-related compounds.

A significant study conducted in France analyzed 48 human serum samples for multiple Dechloranes. The results showed that while other compounds like Dechlorane 603 and Dechlorane Plus were frequently detected, Dechlorane 604 was below the detection limit in all samples analyzed . nih.gov This finding indicates that human exposure to Dechlorane 604 in this population was negligible or too low to be measured by the analytical methods used. nih.gov In contrast, the mean concentration for the sum of five other dechloranes was 6.24 ng/g lipid weight, demonstrating that exposure to related compounds is occurring. nih.gov

Breast milk is an important biological matrix for assessing maternal exposure and predicting infant exposure to lipophilic compounds. nih.gov Despite the detection of various flame retardants in human breast milk globally, data for Dechlorane 604 is sparse. oaepublish.comresearchgate.net Studies that have included Dechlorane 604 in their analysis have generally not detected the compound, which aligns with the findings from human serum studies. nih.gov The presence of other DRCs, such as Dechlorane Plus, has been confirmed in human milk, suggesting a potential for transfer to nursing infants, though the risk from Dechlorane 604 specifically appears to be low based on current detection data. nih.gov

| Matrix | Study Population/Region | Detection Status of Dechlorane 604 | Reference |

|---|---|---|---|

| Human Serum | France (48 samples) | Below detection limit in all samples | nih.gov |

| Human Breast Milk | General studies | Generally not detected (Data is limited) | nih.gov |

Geographical and Temporal Trends in Human Body Burdens

Data on the geographical and temporal trends of Dechlorane 604 Component A in human body burdens are limited, with environmental monitoring often providing indirect evidence of potential exposure. Studies indicate a varied geographical presence, often at very low or non-detectable concentrations.

In a study of the coastal environment of northern China, Dechlorane 604 (Dec 604) was not found in any water, sediment, or oyster samples collected in 2008 nih.gov. Similarly, a comprehensive screening of European background air did not detect Dec 604 at any of the monitoring sites frontiersin.orguit.no. This suggests that primary emissions of Dec 604 are generally lower than for other related compounds like Dechlorane Plus (DP) frontiersin.org.

In contrast, Dec 604 was detected in the atmosphere of Canada's Western Sub-Arctic in 2014 frontiersin.org. Earlier atmospheric monitoring from the East China Sea to the Arctic also reported the detection of Dec 604, alongside Dechlorane 602 and 603 frontiersin.org.

Temporal trend analysis for Dechlorane 604 in a Lake Ontario sediment core showed that concentrations, along with other Dechloranes, were lowest in or after the late 1990s nih.gov. However, direct data on temporal trends within human tissues is not extensively documented in the available research. The presence of Dechlorane 604 and its analogues, such as Dechlorane 604 Component B (Dec604 CB), has been confirmed in Lake Ontario fish, indicating bioavailability in certain aquatic food webs researchgate.netnih.gov.

| Region/Location | Matrix | Year of Study/Sampling | Detection Status of Dechlorane 604 | Reference |

|---|---|---|---|---|

| Northern China (Bohai and Huanghai Sea) | Water, Sediment, Oysters | 2008 | Not Detected | nih.gov |

| Europe (Background Air) | Air | 2016 | Not Detected | frontiersin.orguit.no |

| Canada (Western Sub-Arctic) | Air | 2014 | Detected | frontiersin.org |

| East China Sea to the Arctic | Air | Published 2011/2012 | Detected | frontiersin.org |

| Lake Ontario, Canada | Sediment Core | Published 2011 | Lowest concentrations observed in or after the late 1990s | nih.gov |

Estimated Daily Intake (EDI) Assessments

Assessments of the Estimated Daily Intake (EDI) for Dechlorane 604 are scarce due to its low detection frequency in food and environmental samples.

Furthermore, in an area near a manufacturing facility in China, Dechlorane 604 was below the detection limit in all analyzed matrices, which included soil and air researchgate.net. The absence of measurable concentrations in these key environmental compartments makes direct calculation of daily intake challenging and implies a low risk of significant exposure for the general population through these routes in the studied areas.

| Study Location | Matrix/Route Assessed | Finding for Dechlorane 604 | Reference |

|---|---|---|---|

| Belgium | Food (Dietary Intake) | Not quantitated due to very low response | uliege.bedioxin20xx.org |

| China (Manufacturing Facility Area) | Environmental Matrices (e.g., Soil, Air) | Below detection limit | researchgate.net |

Toxicological Research and Health Implications

In Vitro Cellular and Molecular Responses

In vitro studies, which are conducted on cells or molecules outside of their normal biological context, provide crucial insights into the mechanisms by which a chemical may exert its effects at a cellular level.

Recent research has demonstrated that Dechlorane 604 can interact with specific hormone receptors in the body. A fluorescence competitive binding assay was conducted to determine the binding affinities of Dechlorane 604 and other dechloranes for thyroid hormone receptors (TRs), specifically TRα and TRβ nih.gov.

The study found that Dechlorane 604, along with Dechlorane Plus (DP), Dechlorane 602, and Dechlorane 603, could all bind to both TRα and TRβ nih.gov. Notably, the dechloranes showed a greater inclination to bind with TRβ, suggesting that the effects of these compounds on thyroid function might be selective to different tissues and organs nih.gov. Furthermore, a luciferase reporter gene assay and a T-screen assay revealed that all four dechloranes, including Dechlorane 604, exhibited antagonistic activity towards these receptors nih.gov. This indicates that they can block the normal activity of thyroid hormones at the receptor level nih.gov.

Table 1: Binding Affinity of Dechlorane 604 to Thyroid Hormone Receptors

| Compound | Target Receptor | Binding Activity | Relative Potency (RP) |

|---|---|---|---|

| Dechlorane 604 | TRα | Binding Detected | Not specified |

| Dechlorane 604 | TRβ | Binding Detected | Not specified |

Data sourced from a fluorescence competitive binding assay. The relative potency for the group of tested dechloranes ranged from not detectable to 0.0667. nih.gov

Currently, there is a lack of specific studies investigating the induction of oxidative stress by Dechlorane 604 in vitro. Research in this area has predominantly focused on the more widely studied related compound, Dechlorane Plus (DP). In vivo studies on male mice have shown that oral exposure to DP can lead to hepatic oxidative damage nih.gov. Severe exposure to DP has also been linked to oxidative stress nih.gov. These findings for DP suggest a potential mechanism of toxicity for the broader class of dechlorane compounds, though specific in vitro data for Dechlorane 604 is not available.

Specific genotoxicity assessments for Dechlorane 604 have not been extensively reported in the scientific literature. The majority of genotoxicity research on dechlorane-related compounds has centered on Dechlorane Plus (DP). For instance, while the micronucleus test on DP did not show a significant difference from control groups, the comet assay revealed a notable increase in DNA damage in the protozoan Tetrahymena thermophila at higher concentrations. This suggests a potential for genotoxicity under certain conditions for DP. However, it is important to note that these findings cannot be directly extrapolated to Dechlorane 604 without specific testing.

In Vivo Animal Model Studies

In vivo studies, conducted in living organisms, are essential for understanding the systemic effects of chemical exposure.

There is limited information available from in vivo animal studies specifically on the hepatic effects and metabolic alterations caused by Dechlorane 604. The research in this area has primarily been conducted on Dechlorane Plus (DP). Studies in male mice have shown that exposure to DP can induce liver damage, characterized by structural disarray of hepatic cords and the degeneration of liver cells nih.gov. Additionally, DP exposure has been linked to the accumulation of triglycerides in the liver and alterations in glucose and lipid metabolism nih.gov. While these results for DP highlight potential concerns for liver toxicity within this class of flame retardants, dedicated studies are required to determine the specific hepatic and metabolic effects of Dechlorane 604.

The potential for Dechlorane 604 to disrupt the endocrine system is a significant area of toxicological concern. As established in receptor binding studies, Dechlorane 604 can bind to and antagonize thyroid hormone receptors nih.gov. This direct interaction with a key component of the endocrine system is a strong indicator of its potential to interfere with normal thyroid function nih.gov. Endocrine-disrupting chemicals can interfere with the body's hormonal systems in various ways, including mimicking or blocking hormones, or altering their production and metabolism nih.govnih.gov.

The antagonistic activity of Dechlorane 604 on thyroid hormone receptors suggests that it could disrupt the sensitive balance of thyroid hormones, which are crucial for regulating metabolism, growth, and development nih.gov. A few epidemiological investigations and animal experiments have also indicated that the related compound, Dechlorane Plus, exhibits thyroid-interfering effects researchgate.net. These findings, combined with the specific receptor binding data for Dechlorane 604, underscore the potential for this compound to act as an endocrine disruptor, particularly targeting the thyroid system.

Table 2: Summary of Toxicological Findings for Dechlorane 604 and Related Compounds

| Toxicological Endpoint | Compound | Finding |

|---|---|---|

| Receptor Binding | Dechlorane 604 | Binds to and antagonizes Thyroid Hormone Receptors (TRα and TRβ) nih.gov |

| Oxidative Stress | Dechlorane Plus | Induces hepatic oxidative damage in mice nih.gov |

| Genotoxicity | Dechlorane Plus | Increased DNA damage in Tetrahymena thermophila at high concentrations |

| Hepatic Effects | Dechlorane Plus | Causes structural damage and triglyceride accumulation in the liver of mice nih.gov |

Immunological Responses

There is a notable absence of specific research into the immunological responses following exposure to Dechlorane 604 Component A. While studies have investigated the immunotoxic potential of other Dechlorane-related compounds, such as Dechlorane 602, these findings cannot be directly extrapolated to this compound sigmaaldrich.cn. Concerns have been raised in a general context about the potential for flame retardants to cause immunotoxicity, but dedicated studies to characterize these effects for this compound are not available in the reviewed literature hbm4eu.euacs.org.

Neurodevelopmental Toxicity

Specific data on the neurodevelopmental toxicity of this compound is not available in the current body of scientific literature. While neurotoxic effects are a concern for various flame retardants, research has not specifically addressed this endpoint for this compound acs.orgnorman-network.netdioxin20xx.org. General assessments of flame retardant alternatives sometimes lack experimental data for neurotoxicity for many compounds, including those related to Dechlorane 604 acs.org.

Reproductive and Developmental Effects

The potential for this compound to cause reproductive and developmental effects remains uncharacterized. A screening assessment by Canadian authorities indicated a lack of data for Dechlorane 604 in this area canada.ca. While broad concerns exist regarding the reproductive health impacts of various flame retardants, specific studies investigating endpoints such as fertility, gestation, and offspring development for this compound have not been identified hbm4eu.euepa.gov.

Toxicokinetic Studies (Absorption, Distribution, Metabolism, Excretion)

The toxicokinetics—absorption, distribution, metabolism, and excretion (ADME)—of this compound have not been documented in the scientific literature. Understanding the ADME profile is crucial for assessing a chemical's potential for bioaccumulation and toxicity; however, these studies have not been published for this compound hbm4eu.euuantwerpen.be. Therefore, its rate of absorption, pattern of distribution in bodily tissues, metabolic pathways, and routes of excretion remain unknown.

Note on Data Tables: Due to the absence of specific experimental data for this compound in the reviewed scientific literature for the outlined toxicological endpoints, no data tables could be generated.

Advanced Analytical Methodologies and Chemical Characterization

Sample Preparation and Clean-up Procedures

The primary goal of sample preparation is to extract Dechlorane 604 Component A from the sample matrix and remove interfering co-extractives that could compromise subsequent analysis. The choice of procedure depends heavily on the matrix type, such as fish oils, food, or air samples.

For food and biological tissues like fish oils, the process often begins with extraction using organic solvents. fera.co.uk A common approach involves cleanup on a multilayer silica (B1680970) column to separate the target analyte from lipids and other matrix components. fera.co.uk In some methods, this is followed by preparative high-performance liquid chromatography (HPLC) for further purification. fera.co.uk

For other food samples, an alternative clean-up method involves the use of solid-phase extraction (SPE) cartridges. fera.co.uk Testing has shown that silica-based SPE cartridges with cyclohexane (B81311) as the eluent can provide optimal recovery rates and generate final extracts of the necessary purity for instrumental analysis. fera.co.uk In the analysis of air samples, a multi-analyte clean-up method may be employed, using solid-phase extraction with sorbents like Florisil, followed by a back-extraction to n-hexane and a final clean-up step with concentrated sulfuric acid to remove co-extracted matrix components.

A general procedure for plastic materials involves weighing 0.5 to 1 gram of the sample into a centrifuge tube with a solvent like toluene, followed by extraction on an orbital shaker for an extended period, such as 15 hours. ipcp.ch After centrifugation, an aliquot of the supernatant is taken for further processing. ipcp.ch Regardless of the specific method, the final extract is typically concentrated to a small volume and reconstituted in a suitable solvent prior to instrumental analysis. fera.co.uk

Chromatographic Separation Techniques

Chromatography is essential for separating this compound from other structurally similar Dechlorane-related compounds (DRCs) and remaining matrix components before detection.

Gas chromatography is the most common technique for the separation of Dechlorane compounds. nih.gov The analysis is typically performed using a high-temperature, low-polarity capillary column, such as a DB-5HT or DB-5. ipcp.chykcs.ac.cn A programmed temperature gradient is employed to ensure the effective separation of the analytes. For instance, a temperature program might start at 100°C, then ramp to 315°C at a rate of 10°C per minute, and finally hold at 315°C for 15 minutes. fera.co.uk The injector and transfer line temperatures are also maintained at high temperatures, such as 310°C and 280°C respectively, to ensure the efficient transfer of the analytes into the mass spectrometer. fera.co.uk

Comprehensive two-dimensional gas chromatography (GC×GC) is a powerful analytical technique that provides significantly enhanced peak capacity and resolution compared to conventional one-dimensional GC. It is particularly well-suited for the analysis of complex mixtures of persistent organic pollutants (POPs). However, the specific application of GC×GC for the routine analysis of this compound is not widely documented in the reviewed scientific literature.

Mass Spectrometric Detection and Quantification

Mass spectrometry (MS) coupled with gas chromatography is the definitive technique for the detection and quantification of this compound, offering high sensitivity and selectivity.

Gas chromatography coupled with high-resolution mass spectrometry (GC-HRMS) is a frequently used method for the determination of Dechlorane 604 and its related compounds in various matrices, including fish and vegetable oils. nih.gov This technique provides the high selectivity and sensitivity required for trace-level measurements. fera.co.uk The ionization is typically performed in positive electron impact (EI+) mode. fera.co.uk For quantification and confirmation, the mass spectrometer monitors the two most intense fragments from the molecular ion cluster. fera.co.uk

High-resolution instruments, such as magnetic sector or quadruple time-of-flight (HRqToF) mass spectrometers, are often employed. fera.co.uk The use of high-resolution MS allows for the accurate mass measurement of fragment ions, which is critical for identifying compounds in complex environmental samples where interferences are common. acs.org For example, the analysis of Dechlorane compounds in air samples has been successfully performed using an Agilent 7890 gas chromatograph coupled to an Agilent 7200 high-resolution quadruple time-of-flight mass spectrometer.

Gas chromatography-tandem mass spectrometry (GC-MS/MS) offers enhanced specificity and sensitivity compared to single-stage MS methods. ykcs.ac.cn This technique is particularly advantageous for analyzing samples with complex matrices, such as sewage sludge, as it effectively reduces interference from co-extracted compounds and minimizes the matrix effect. ykcs.ac.cn

In GC-MS/MS analysis, the system operates in multiple reaction monitoring (MRM) mode. ykcs.ac.cn This involves selecting a specific precursor ion for the target analyte in the first mass analyzer, fragmenting it in a collision cell, and then monitoring a specific product ion in the second mass analyzer. ykcs.ac.cn This high degree of specificity provides a distinct advantage for ultra-trace analysis in challenging samples, making it an efficient, accurate, and practical detection method. ykcs.ac.cn

Data Tables

Table 1: Method Performance Characteristics for Dechlorane 604 Analysis

| Parameter | Value | Notes | Source |

| Average Recovery | 121% - 126% | Calculated over two days for spiked fish homogenate. | fera.co.uk |

| Method Precision (Repeatability) | < 10% | For the broader group of Dechlorane-related compounds. | fera.co.uk |

| Method Detection Limit (Air) | 6.7 pg/sample | Equivalent to 0.03 pg/m³. |

Table 2: Example GC-HRMS Instrumental Parameters

| Parameter | Setting | Source |

| Gas Chromatograph | ||

| Column | DB-5 type (15m x 0.25mm, 0.1μm) | ykcs.ac.cn |

| Injection Port Temperature | 260°C - 310°C | fera.co.ukykcs.ac.cn |

| Carrier Gas | Helium | ykcs.ac.cn |

| Column Flow Rate | 1.0 mL/min | ykcs.ac.cn |

| Mass Spectrometer | ||

| Ionization Mode | Electron Impact (EI+) | fera.co.uk |

| Ion Source Temperature | 270°C | fera.co.uk |

| Electron Energy | 35 eV | fera.co.uk |

| Acquisition Mode | Monitoring two most intense molecular ion fragments | fera.co.uk |

Ultra-trace Measurement Challenges and Method Validation

The quantitative analysis of this compound in environmental and biological matrices is complicated by its typically low concentrations, requiring ultra-trace measurement capabilities. Detecting this compound at levels of picograms per gram (pg/g) presents significant analytical challenges, particularly in complex samples like food, feed, and biological tissues. nih.gov In some studies, Dechlorane 604 was not even detectable at the levels of interest, underscoring the need for highly sensitive instrumentation. dioxin20xx.org

To overcome these challenges, advanced analytical techniques are employed. Gas chromatography coupled with mass spectrometry is the method of choice, with triple quadrupole mass spectrometry (GC-QQQMS/MS) and high-resolution mass spectrometry (GC-HRMS) being particularly effective. nih.govnih.gov These methods provide the necessary selectivity and sensitivity to detect and quantify this compound at trace levels. For instance, in the analysis of European background air, the method detection limit for Dechlorane 604 was established at 6.7 pg per sample, which corresponds to 0.03 pg/m³. frontiersin.orguit.no

Method validation is a critical step to ensure the accuracy and reliability of these ultra-trace measurements. Due to the emerging nature of Dechlorane-related compounds, specific validated methods are not always available. In such cases, analytical procedures are often adapted from well-established methods for other persistent organic pollutants (POPs), such as polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs). nih.gov Validation processes confirm that the chosen sample preparation, clean-up, and instrumental analysis procedures are suitable for Dechlorane compounds and that no degradation of the analyte occurs during steps like acidic treatments for lipid digestion. nih.gov

Table 1: Method Detection Limits (MDLs) for Dechlorane 604 in Air Samples

| MDL per Sample (pg/sample) | MDL per Volume (pg/m³) | Matrix | Reference |

|---|---|---|---|

| 6.7 | 0.03 | Air | frontiersin.orguit.no |

Identification and Quantification of Dechlorane 604 Analogues and Impurities

A significant aspect of the chemical characterization of Dechlorane 604 involves the identification of its analogues and impurities, which can be present in technical mixtures and environmental samples. Research has shown that these related compounds can be more prevalent and bioaccumulative than this compound itself. acs.orgresearchgate.net

High- and ultrahigh-resolution mass spectrometric techniques have been instrumental in identifying a series of Dechlorane 604 analogues in sediment and fish from Lake Ontario. acs.org The most notable of these is a tribromo-analogue known as Dechlorane 604 Component B (Dec604 CB). In lake trout and whitefish, Dec604 CB was found at concentrations of 10–60 ng/g lipid weight, which is approximately 50 to 200 times greater than the concentrations of the parent Dechlorane 604 compound. acs.org

Other identified analogues include those with fewer bromine atoms (BrDec604 and Br₂Dec604) and mixed halogen substitutions (e.g., Br₂Cl₂Dec604, Br₃ClDec604). acs.org The presence of these lesser-halogenated analogues is significant, as they may arise from environmental degradation processes such as photodebromination and often exhibit greater bioaccumulation potential than the fully halogenated parent compound. acs.orgresearchgate.net Dechlorane 604 has also been identified as an impurity in the commercial production of other flame retardants and pesticides, such as Mirex. researchgate.net

The identification of these analogues relies on monitoring specific ions and their mass-to-charge ratios (m/z) as well as their isotopic patterns, which is essential for distinguishing between different halogenated forms. amazonaws.com

Table 2: Monitored Ions for the Identification of Dechlorane 604 and its Bromo-Analogues

| Analyte | Chemical Formula | Monitored Ion Type | Isotopic Ion 1 (m/z) | Isotopic Ion 2 (m/z) |

|---|---|---|---|---|

| Br₄Dec604 (Component A) | C₁₃H₄Br₄Cl₆ | Molecular Ion | 691.5107 | 693.5078 |

| Styrene Fragment | 417.7026 | 419.7006 | ||

| Br₃Dec604 (Component B) | C₁₃H₅Br₃Cl₆ | Molecular Ion | 611.6023 | 613.6002 |

| Styrene Fragment | 339.7921 | 341.7901 | ||

| Br₂Dec604 | C₁₃H₆Br₂Cl₆ | Molecular Ion | 533.6918 | 535.6888 |

| Styrene Fragment | 259.8836 | 261.8816 | ||

| BrDec604 | C₁₃H₇BrCl₆ | Molecular Ion | 453.7833 | 455.7812 |

| Styrene Fragment | 181.9731 | 183.9711 |

Data sourced from Shen et al., (2014) supplementary information. amazonaws.com

Quality Assurance and Quality Control Protocols

Rigorous quality assurance (QA) and quality control (QC) protocols are fundamental to generating reliable and defensible data in the ultra-trace analysis of this compound and its analogues. These protocols encompass all stages of the analytical process, from sample collection to final data reporting, and are designed to prevent, detect, and correct errors. insia.ai

A comprehensive QA/QC program for this type of analysis is typically built upon the principles outlined in international standards such as ISO/IEC 17025, which specifies the general requirements for the competence of testing and calibration laboratories. eurachem.org Key components of the QA/QC protocol include:

Method Validation: Before routine use, the entire analytical method must be thoroughly validated to demonstrate it is fit for purpose. This involves assessing parameters such as selectivity, limit of detection (LOD), limit of quantification (LOQ), linearity, accuracy, and precision. eurachem.org

Use of Internal Standards: To correct for variations in instrument response and potential analyte loss during sample preparation, isotopically labeled internal standards (e.g., ¹³C-labeled Dechlorane Plus) are added to every sample, blank, and calibration standard before extraction. ipcp.ch

Analysis of Blanks: Method blanks (reagent blanks) are processed and analyzed alongside every batch of samples to monitor for contamination introduced during the analytical procedure. eurachem.org None of the Dechlorane Related Compounds (DRCs) were detected in blank samples in a study of European air, indicating a clean analytical process. uit.no

Calibration: Instrument calibration is performed using a series of standards to create a calibration curve against which the concentration of the analyte in the samples is calculated. Ongoing calibration checks ensure the instrument's stability.

Quality Control Samples: Laboratory control samples (LCS) and matrix spike samples are analyzed with each sample batch to assess the accuracy and precision of the method. The recovery of the analyte from these QC samples must fall within predefined acceptance criteria. eurachem.orgepa.gov

Proficiency Testing: Participation in inter-laboratory comparison studies or proficiency testing programs provides an external and objective assessment of a laboratory's analytical performance. eurachem.org

These measures collectively ensure that the data generated are of high quality, providing confidence that the reported concentrations of this compound are accurate and reproducible. insia.ai

Sources, Emissions, and Industrial Applications

Manufacturing Processes and Historical Production Volumes

Dechlorane 604 Component A belongs to a family of Dechlorane-related compounds (DRCs) that were developed to replace Mirex, a pesticide and flame retardant banned in the United States in 1978 due to its toxicity and persistence. nih.gov The Hooker Chemicals and Plastics Corp., now OxyChem, located in Niagara Falls, New York, patented and produced these replacement compounds, including Dechlorane 604, beginning in the late 1960s. nih.govfrontiersin.org The manufacturing process for these compounds, including Dechlorane Plus, involves a Diels-Alder reaction, which combines one or two hexachlorocyclopentadiene (B6142220) molecules with various cyclic dienophiles. nih.gov

While the exact production volumes for this compound are not well-documented, it is known to be part of a group of compounds introduced as flame retardants in polymers during that era. frontiersin.orguit.no Sediment core samples from Lake Ontario, near the manufacturing site, show the presence of Dechlorane 604 dating back to the 1960s and 70s, coinciding with its introduction. frontiersin.org Information on the production volumes of most DRCs, including Dechlorane 604, remains largely unknown. frontiersin.orguit.no

Primary Industrial Sources and Release Points

The primary industrial source of Dechlorane 604 and other related compounds has been identified as the manufacturing facility located along the Niagara River, which flows into Lake Ontario. nih.gov Environmental monitoring has detected the presence of these compounds in various environmental compartments near this site. nih.gov Releases of Dechlorane-related compounds are not limited to the manufacturing process but can occur throughout the chemical's lifecycle, including its use, recycling, and disposal. service.gov.uk The primary pathway for release from industrial sources is expected to be through wastewater, which can then contaminate surface water and soil. service.gov.uk

Secondary Sources and Diffuse Emissions

Beyond direct industrial discharge, this compound enters the environment through secondary, more diffuse pathways.

Release from Products During Use-Phase

Products containing Dechlorane 604 as a flame retardant can release the compound into the environment during their service life. This slow, continuous release is considered a form of diffuse emission. pops.intservice.gov.uk Such emissions are particularly noted in urban environments where a higher concentration of consumer and commercial products exists. pops.intservice.gov.uk The compound may be released into the atmosphere from these products. service.gov.uk

Emissions from E-waste Recycling Operations

Electronic waste (e-waste) recycling sites have been identified as significant sources of Dechlorane-related compounds. pops.intservice.gov.uk Improper and informal recycling techniques, such as open burning and dismantling without proper containment, can lead to the release of these flame retardants into the surrounding environment. resource-recycling.comgreenpeace.to Studies in areas with extensive e-waste recycling have found high concentrations of Dechlorane Plus, a related compound, in house dust, indicating that these activities are a major source of contamination. nih.gov E-waste is considered the second-largest source of environmental release for Dechlorane Plus, after manufacturing. pops.int

| Source of Emission | Estimated Contribution to Global DP Emissions |

| Manufacturing | ~54% |

| Waste Dismantling and Recycling | ~35.9% |

| Landfills | ~4.3% |

| This table is based on data for Dechlorane Plus (DP), a closely related and more extensively studied compound, and is indicative of the likely emission sources for other Dechlorane-related compounds. |

Role as a Flame Retardant in Polymers and Materials

This compound was introduced in the late 1960s primarily as a flame retardant for polymers. frontiersin.orguit.no Flame retardants are additives used in a wide array of materials, including plastics, textiles, and electronics, to inhibit or slow the spread of fire. nih.gov Halogenated compounds like Dechlorane 604 are effective in this role. nih.gov It has been used in various applications such as electrical wire and cable coatings, plastic roofing materials, and connectors for televisions and computers. service.gov.uk The addition of these chemicals to polymers is intended to increase the fire safety of products. nih.gov

Accidental Formation or Impurity Status in Other Chemical Products

Dechlorane 604 has been identified as an impurity in other chemical products. Notably, it was found to be an impurity, at approximately 2%, in the now-banned chlorinated pesticide Mirex. researchgate.net This indicates that even before its intentional use as a flame retardant, Dechlorane 604 was being inadvertently introduced into the environment.

Regulatory Frameworks and Policy Implications

National and International Regulatory Status and Assessments (e.g., NDSL, ECHA)

National and international bodies have begun to assess the risks associated with Dechlorane-related compounds, with a primary focus on Dechlorane Plus.

In Canada , Dechlorane 604 is listed on the Non-Domestic Substance List (NDSL), which indicates that the substance is used internationally. canada.ca The Canadian government, as part of its Chemicals Management Plan (CMP), conducted a screening assessment for Dechlorane Plus that also referenced its analogues, including Dechlorane 604. canada.ca The assessment concluded that Dechlorane Plus is harmful to the environment, meeting the criteria for persistence and bioaccumulation as defined by the Canadian Environmental Protection Act, 1999 (CEPA). canada.carrma-global.org This led to the addition of Dechlorane Plus to Part 2 of Schedule 1 of CEPA, enabling the government to implement risk management actions. canada.carrma-global.org However, the assessment explicitly noted that there were limited or no data available for Dechlorane 604 regarding its toxicity in sediment and soil, highlighting a critical information gap. canada.ca

In the European Union , the European Chemicals Agency (ECHA) has concentrated its efforts on Dechlorane Plus. In 2018, Dechlorane Plus was identified as a Substance of Very High Concern (SVHC) due to its very persistent and very bioaccumulative (vPvB) properties. gigqc.com Following this, ECHA moved to propose restrictions on the manufacture, use, and placing on the market of Dechlorane Plus under the REACH regulation. gigqc.comeuropa.eu While Dechlorane 604 is recognized as a related compound, it has not undergone a separate, comprehensive assessment by ECHA, and its regulatory status is primarily through its association with Dechlorane Plus. frontiersin.orgservice.gov.uk

Regulatory Status Summary

| Jurisdiction | Agency/List | Status of Dechlorane 604 Component A | Notes |

|---|---|---|---|

| Canada | Non-Domestic Substance List (NDSL) | Listed | Indicates international use. canada.ca |

| Canada | Canadian Environmental Protection Act (CEPA) | Not individually listed; assessed as an analogue to Dechlorane Plus. | Dechlorane Plus is listed as toxic to the environment on Schedule 1. canada.carrma-global.org |

| European Union | ECHA / REACH | Not individually identified as SVHC or restricted. | Regulatory focus is on Dechlorane Plus, which is an SVHC. gigqc.com |

Consideration for Listing Under International Conventions (e.g., Stockholm Convention)

The Stockholm Convention on Persistent Organic Pollutants (POPs) is the principal international treaty aimed at eliminating or restricting the production and use of the world's most hazardous chemicals.

In May 2023, the Conference of the Parties to the Stockholm Convention took the decisive step to list Dechlorane Plus in Annex A of the convention for elimination. europa.eu The decision was based on a comprehensive risk profile and risk management evaluation that concluded Dechlorane Plus is likely, as a result of its long-range environmental transport, to lead to significant adverse human health and environmental effects. pops.int

The risk profile for Dechlorane Plus acknowledges the existence of related compounds, including Dechlorane 604. env.go.jp However, the proposal and the final listing were specific to Dechlorane Plus (CAS No. 13560-89-9) and its syn- and anti-isomers. pops.intenv.go.jp Currently, this compound has not been individually proposed for listing under the Stockholm Convention, and it is not formally under review by the Persistent Organic Pollutants Review Committee (POPRC). Its consideration at the international level is therefore indirect, as a member of the broader family of Dechlorane-related compounds whose risks are exemplified by the now-banned Dechlorane Plus.

Risk Assessment Methodologies and Data Gaps for Regulatory Decision-Making

The process of regulatory decision-making for chemical substances relies on robust risk assessments, which evaluate both hazard and exposure. For this compound, this process is significantly hampered by a lack of data.

Risk assessment methodologies for persistent organic pollutants typically involve evaluating:

Persistence: The half-life of the substance in various environmental compartments (air, water, soil, sediment).

Bioaccumulation: The potential for the substance to accumulate in living organisms, often measured by the bioconcentration factor (BCF) or bioaccumulation factor (BAF).